molecular formula C12H23O14P B12803973 Sucrose 6'-phosphate CAS No. 4549-10-4

Sucrose 6'-phosphate

Cat. No.: B12803973
CAS No.: 4549-10-4
M. Wt: 422.28 g/mol
InChI Key: PJTTXANTBQDXME-UGDNZRGBSA-N
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Description

Sucrose 6’-phosphate is a phosphorylated derivative of sucrose, a common disaccharide composed of glucose and fructose This compound plays a significant role in the metabolism of plants and microorganisms, acting as an intermediate in the biosynthesis of sucrose

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose 6’-phosphate can be synthesized through enzymatic reactions involving sucrose phosphate synthase. This enzyme catalyzes the transfer of a glycosyl group from uridine diphosphate glucose to fructose 6-phosphate, resulting in the formation of sucrose 6’-phosphate . The reaction typically occurs under mild conditions, with optimal activity observed at specific pH and temperature ranges.

Industrial Production Methods

Industrial production of sucrose 6’-phosphate often involves the use of genetically engineered microorganisms. These microorganisms are designed to overexpress sucrose phosphate synthase, thereby increasing the yield of sucrose 6’-phosphate. The process may also include downstream purification steps to isolate the compound from the fermentation broth .

Chemical Reactions Analysis

Scientific Research Applications

Role in Plant Metabolism

Sucrose 6'-phosphate is a key intermediate in the biosynthesis of sucrose, synthesized by the enzyme sucrose phosphate synthase from uridine diphosphate glucose and fructose 6-phosphate. This compound is vital for regulating carbohydrate metabolism in plants, influencing growth and development.

Biochemical Research Applications

This compound is widely used in various biochemical studies:

  • Enzymatic Studies : It acts as a substrate in enzymatic assays to investigate the activity of sucrose phosphate synthase and phosphatase, helping to elucidate the mechanisms underlying glycosyl transfer reactions .
  • Metabolic Engineering : Research is ongoing to explore its potential in metabolic engineering for producing bioactive compounds, biofuels, and bioplastics through the manipulation of microbial pathways .

Industrial Applications

In industry, this compound has several applications:

  • Food Industry : It is utilized in the production of glycosylated products that enhance flavor and texture in food products.
  • Pharmaceuticals : The compound's role in glycosylation reactions makes it valuable for synthesizing pharmaceutical compounds with improved bioavailability .

Case Studies and Research Findings

Several studies highlight the significance of this compound across different research fields:

Study TitleFindingsApplication
Thermostable Sucrose Phosphorylase CharacterizationA thermostable enzyme showed preference for this compound over sucrose, suggesting new pathways for sucrose breakdown .Potential biocatalyst for industrial applications.
Sugarcane Pyrophosphate ActivityInvestigated the relationship between pyrophosphate activity and sucrose accumulation, revealing insights into carbohydrate metabolism .Understanding plant growth mechanisms.
Gut Bacteria Enzymatic ActivityCharacterized a novel this compound phosphorylase from gut bacteria, linking its activity to dietary influences on microbiota .Implications for human health and nutrition.

Mechanism of Action

The mechanism of action of sucrose 6’-phosphate involves its role as an intermediate in the biosynthesis of sucrose. Sucrose phosphate synthase catalyzes the formation of sucrose 6’-phosphate from uridine diphosphate glucose and fructose 6-phosphate. This compound is then dephosphorylated by sucrose phosphatase to produce sucrose . The molecular targets and pathways involved include the enzymes sucrose phosphate synthase and sucrose phosphatase, which are key regulators of sucrose metabolism in plants and microorganisms .

Properties

CAS No.

4549-10-4

Molecular Formula

C12H23O14P

Molecular Weight

422.28 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H23O14P/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22/h4-11,13-19H,1-3H2,(H2,20,21,22)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

PJTTXANTBQDXME-UGDNZRGBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)(O)O)O)O)CO)O)O)O)O

Origin of Product

United States

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